molecular formula C21H21N3O B11332530 N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide

N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11332530
M. Wt: 331.4 g/mol
InChI Key: VRHBFTZUZPNCDX-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyridinyl group through a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final benzamide compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of a dimethylamino group and a pyridinyl group, which imparts distinct electronic properties and reactivity. This makes it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H21N3O/c1-23(2)19-13-11-17(12-14-19)16-24(20-10-6-7-15-22-20)21(25)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3

InChI Key

VRHBFTZUZPNCDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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